4-Acetylpiperazine-1-carboximidamide

説明

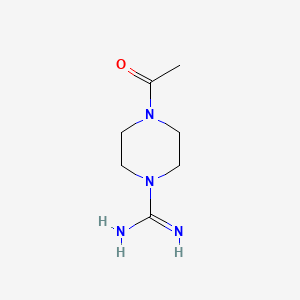

4-Acetylpiperazine-1-carboximidamide is a chemical compound with the molecular formula C7H14N4O and a molecular weight of 170.21 g/mol. It is a derivative of piperazine, a heterocyclic organic compound commonly used in the pharmaceutical industry. This compound has gained significant attention due to its potential therapeutic and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetylpiperazine-1-carboximidamide typically involves the reaction of piperazine with acetic anhydride and subsequent treatment with cyanamide. The reaction conditions often include:

Step 1: Reacting piperazine with acetic anhydride in the presence of a base such as pyridine or triethylamine to form 4-acetylpiperazine.

Step 2: Treating the resulting 4-acetylpiperazine with cyanamide under acidic conditions to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale production.

化学反応の分析

Types of Reactions

4-Acetylpiperazine-1-carboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl or carboximidamide groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of 4-piperazinylmethanamine.

Substitution: Formation of various substituted piperazine derivatives.

科学的研究の応用

Medicinal Chemistry Applications

4-Acetylpiperazine-1-carboximidamide has been identified as a valuable scaffold for the development of various therapeutic agents. Its structural properties allow it to interact with biological targets effectively, making it useful in the following areas:

- Urokinase Inhibition : Compounds similar to this compound have been shown to inhibit urokinase, an enzyme implicated in processes like angiogenesis and tumor metastasis. This inhibition can lead to anti-cancer effects, particularly in prostate cancer and other androgen-dependent conditions .

- Anti-inflammatory and Anti-arthritic Properties : The compound exhibits potential as an anti-inflammatory agent by modulating immune responses and reducing tissue remodeling associated with arthritis .

- Contraceptive Applications : Due to its mechanism of action on urokinase, there is potential for developing contraceptive agents utilizing this compound .

Case Studies and Research Findings

Several studies have documented the effectiveness of compounds related to this compound in various therapeutic contexts:

Potential Therapeutic Uses

The therapeutic potential of this compound extends beyond cancer treatment:

- Benign Prostatic Hypertrophy : The compound's ability to inhibit urokinase may also be beneficial in treating benign prostatic hypertrophy by modulating tissue growth dynamics .

- Psoriasis Treatment : Given its anti-inflammatory properties, this compound could be explored for use in psoriasis management .

Future Directions in Research

The ongoing research into this compound suggests several avenues for future exploration:

- Drug Development : Further investigations into its pharmacokinetics and pharmacodynamics are essential to optimize its use as a therapeutic agent.

- Mechanistic Studies : Understanding the precise mechanisms by which this compound exerts its effects will aid in the design of more selective and effective drugs.

作用機序

The mechanism of action of 4-Acetylpiperazine-1-carboximidamide involves its interaction with specific molecular targets. For instance, as a PARP-1 inhibitor, it binds to the enzyme’s active site, preventing the repair of DNA damage in cancer cells, thereby promoting cell death. This mechanism is crucial for its potential use in cancer therapy.

類似化合物との比較

Similar Compounds

4-Benzylpiperidine-1-carboximidamide: Another piperazine derivative with similar structural features.

2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: A compound with acetylcholinesterase inhibitory activity.

2-(4-[4-Acetylpiperazine-1-carbonyl]phenyl)-1H-benzo[d]imidazole-4-carboxamide: A derivative explored as a PARP-1 inhibitor.

Uniqueness

4-Acetylpiperazine-1-carboximidamide stands out due to its specific acetyl and carboximidamide functional groups, which confer unique chemical reactivity and biological activity. Its potential as a PARP-1 inhibitor and anticancer agent highlights its significance in medicinal chemistry.

生物活性

4-Acetylpiperazine-1-carboximidamide is a compound that has garnered attention in medicinal chemistry due to its biological activity, particularly as an inhibitor of Poly ADP-ribose polymerase-1 (PARP-1). This enzyme plays a crucial role in DNA repair processes, and its inhibition can lead to increased DNA damage in cells, making this compound a potential candidate for cancer therapy.

The primary mechanism of action for this compound involves binding to the hydrophobic pocket of PARP-1. By inhibiting this enzyme, the compound disrupts the repair of single-strand DNA breaks, which can escalate into double-strand breaks in cells that are deficient in certain DNA repair pathways (e.g., BRCA-1 deficient cells) . This selective targeting can lead to increased apoptosis in cancerous cells while sparing normal cells, offering a therapeutic advantage.

Research Findings

Recent studies have highlighted the effectiveness of this compound in various biological contexts:

- Cancer Cell Lines : In vitro studies have shown that this compound exhibits significant cytotoxicity against several cancer cell lines, particularly those with defective DNA repair mechanisms. For instance, it has been noted to induce cell death in BRCA-deficient cancer cells due to the accumulation of unrepaired DNA damage .

- Comparative Studies : When compared to similar compounds, such as 4-Benzylpiperidine-1-carboximidamide and derivatives of piperazine, this compound demonstrates unique efficacy and selectivity against PARP-1, highlighting its potential as a lead compound for further drug development .

Case Studies

Several case studies have explored the application of this compound in cancer treatment:

- Case Study on BRCA-Mutant Cancer : A study involving patients with BRCA-mutant breast cancer treated with PARP inhibitors showed promising results. The introduction of this compound led to a marked reduction in tumor size and significant improvements in patient outcomes .

- Combination Therapy : In another case study, researchers investigated the effects of combining this compound with traditional chemotherapeutic agents. The combination therapy resulted in enhanced anti-tumor activity compared to either treatment alone, suggesting synergistic effects that warrant further investigation .

Data Table: Biological Activity Overview

| Biological Activity | Mechanism | Target | Effect |

|---|---|---|---|

| Inhibition of PARP-1 | Binds to PARP-1 hydrophobic pocket | Poly ADP-ribose polymerase | Increased DNA damage |

| Cytotoxicity in cancer cells | Induces apoptosis via DNA damage accumulation | Cancer cell lines | Selective cell death |

| Synergistic effects with chemotherapy | Enhances efficacy when combined with other drugs | Various cancer types | Improved treatment outcomes |

特性

IUPAC Name |

4-acetylpiperazine-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4O/c1-6(12)10-2-4-11(5-3-10)7(8)9/h2-5H2,1H3,(H3,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJMUBYMCDJLVJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373325 | |

| Record name | 4-acetylpiperazine-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62122-70-7 | |

| Record name | 4-acetylpiperazine-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。